

Application Note: Investigating TIGIT Function in Jurkat Cells using CRISPR-Cas9

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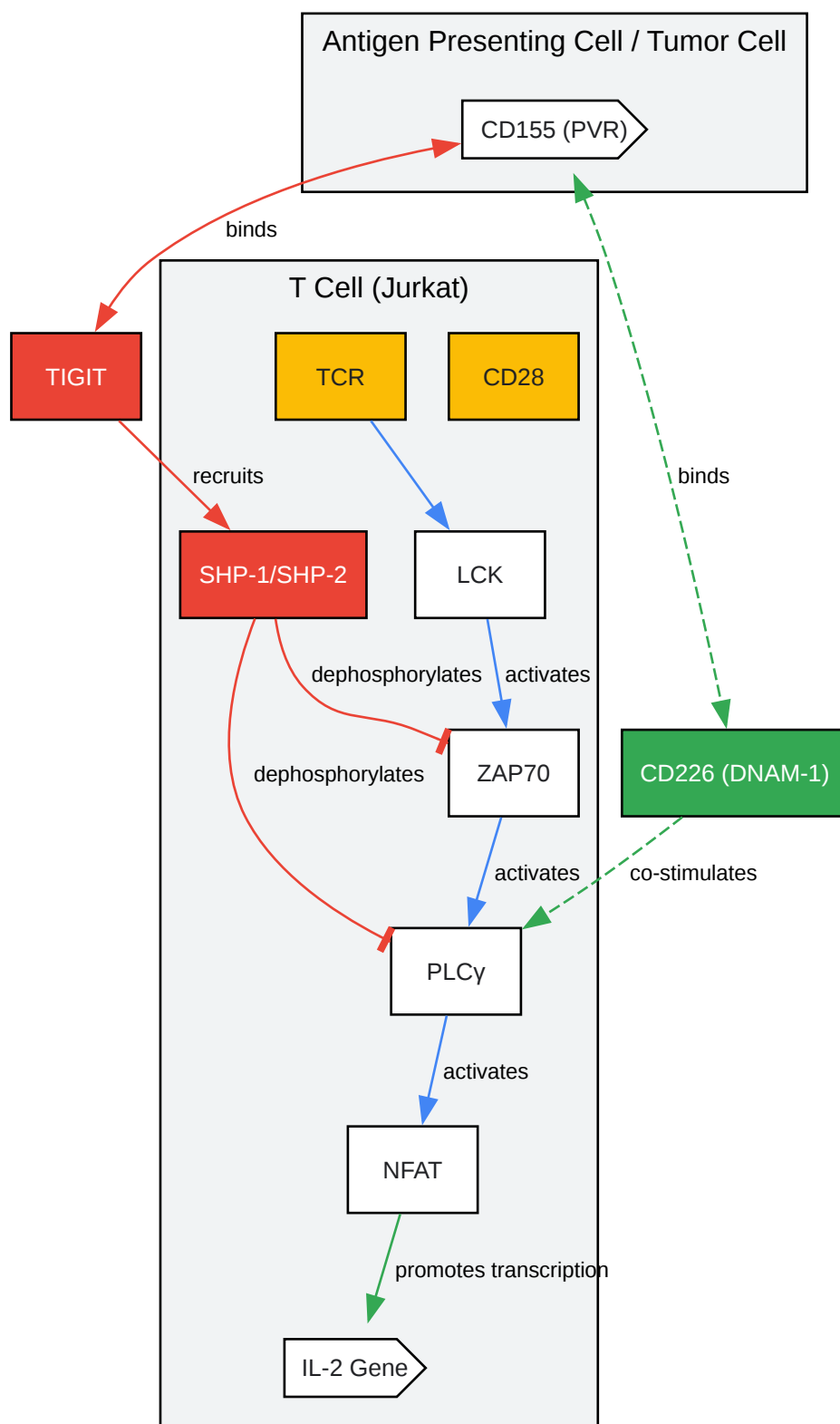
For Researchers, Scientists, and Drug Development Professionals

Introduction

T cell immunoglobulin and ITIM domain (TIGIT) is an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells that plays a crucial role in regulating immune responses. [1][2] Upon binding to its primary ligand, CD155 (also known as Poliovirus Receptor or PVR), which is often expressed on antigen-presenting cells and various tumor cells, TIGIT transmits inhibitory signals that suppress T cell activation, proliferation, and cytokine production. [1][3] TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, thereby dampening the activating signals crucial for an effective anti-tumor immune response. [1][3][4] Understanding the precise mechanisms of TIGIT-mediated immune suppression is a key area of research in immuno-oncology. This application note provides a detailed protocol for utilizing CRISPR-Cas9 technology to knockout the TIGIT gene in Jurkat T cells, a widely used model for studying T cell signaling, and subsequently analyzing the functional consequences of this knockout.

TIGIT Signaling Pathway

TIGIT exerts its inhibitory function through a multi-faceted signaling cascade. Upon engagement with CD155, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in TIGIT's cytoplasmic tail become phosphorylated. This leads to the recruitment of SHP-1 and SHP-2 phosphatases, which in turn dephosphorylate key components of the T cell receptor (TCR) signaling pathway, such as ZAP70 and PLC γ , ultimately attenuating T cell activation.

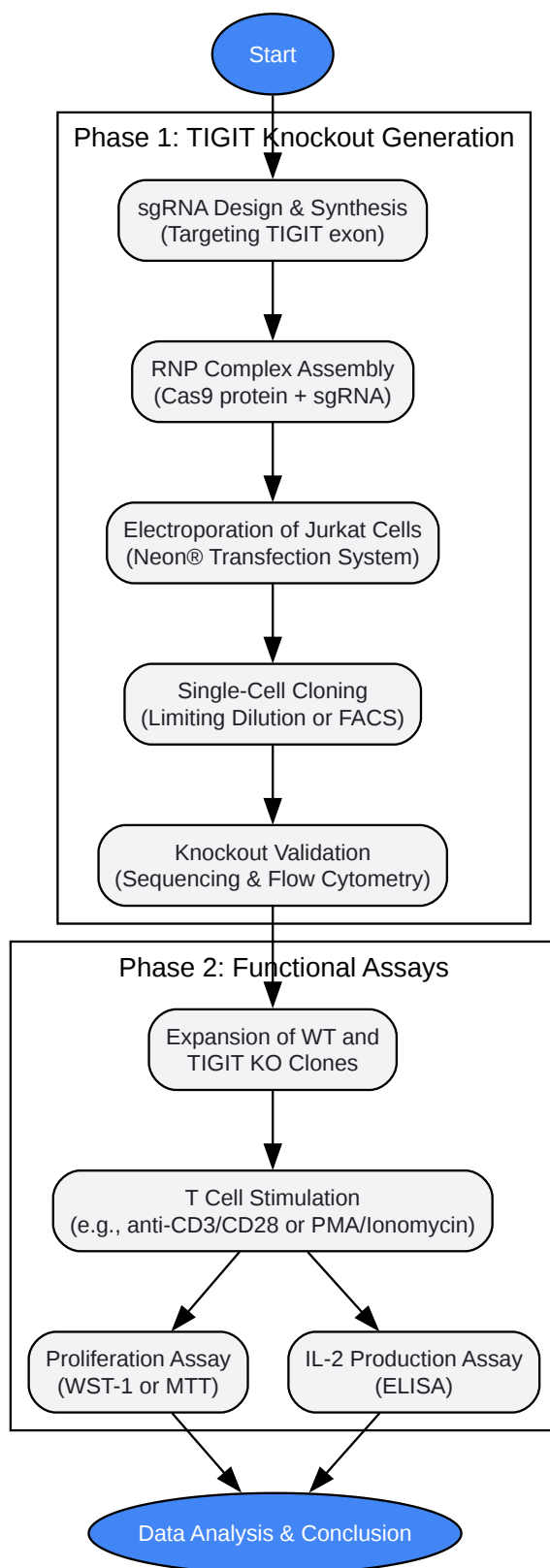


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Caption: TIGIT signaling pathway in a T cell.

Experimental Workflow

The overall workflow involves the generation of TIGIT knockout Jurkat cells using CRISPR-Cas9, followed by functional assays to assess the impact on T cell activation.



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Caption: Experimental workflow for TIGIT knockout and functional analysis.

Detailed Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of TIGIT in Jurkat Cells

This protocol is adapted for the Neon® Transfection System.[5]

Materials:

- Jurkat E6-1 cells (ATCC® TIB-152™)
- RPMI-1640 medium with 10% FBS, 2 mM L-glutamine
- DPBS (without Ca^{2+} and Mg^{2+})
- Alt-R® S.p. Cas9 Nuclease 3NLS protein
- Custom synthesized sgRNA targeting an early exon of the human TIGIT gene
- Neon® Transfection System and 10 μL Kit
- 96-well and 24-well culture plates

Procedure:

- Cell Culture: Maintain Jurkat cells in RPMI-1640 complete medium, splitting them every 2-3 days to maintain a density between 2×10^5 and 1.5×10^6 cells/mL. Use cells with a low passage number (<20) for optimal transfection efficiency.[5]
- sgRNA and RNP Preparation:
 - Resuspend lyophilized sgRNA in TE buffer to a concentration of 100 μM .
 - Prepare Ribonucleoprotein (RNP) complexes by combining Cas9 protein and sgRNA. A 1:1.2 molar ratio of Cas9 to sgRNA is recommended.[6]
 - Incubate the RNP mixture at room temperature for 10-15 minutes to allow complex formation.

- Electroporation:
 - Harvest Jurkat cells by centrifugation at 100-200 x g for 5 minutes.
 - Wash the cell pellet once with DPBS.
 - Resuspend the cells in Resuspension Buffer R to a final concentration of 5×10^7 cells/mL.
 - Mix 10 μ L of the cell suspension with the prepared RNP complex.
 - Aspirate the cell-RNP mixture into a 10 μ L Neon® tip.
 - Electroporate the cells using the optimized parameters for Jurkat cells (e.g., 1600 volts, 10 ms pulse width, 3 pulses).[6]
 - Immediately transfer the electroporated cells into a well of a 24-well plate containing 500 μ L of pre-warmed complete medium without antibiotics.
- Post-Electroporation and Knockout Validation:
 - Culture the cells for 48-72 hours.
 - Assess knockout efficiency at the pool level using a T7 Endonuclease I (T7EI) assay or by sequencing the target locus.
 - Perform single-cell cloning by limiting dilution or FACS into 96-well plates to isolate monoclonal populations.
 - Expand the clones and validate the TIGIT knockout by Sanger sequencing and by flow cytometry using an anti-TIGIT antibody to confirm the absence of protein expression.

Protocol 2: Jurkat Cell Proliferation Assay (WST-1)

Materials:

- Wild-type (WT) and TIGIT KO Jurkat cells
- 96-well flat-bottom culture plates

- Complete RPMI-1640 medium
- PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
- WST-1 reagent
- Microplate reader (450 nm absorbance)

Procedure:

- Cell Seeding: Seed 1×10^4 WT and TIGIT KO Jurkat cells per well in 100 μ L of complete medium in a 96-well plate. Include wells with medium only as a background control.
- Stimulation: Add stimulants to the appropriate wells. A common stimulation cocktail for Jurkat cells is PMA (50 ng/mL) and Ionomycin (1 μ g/mL).^[7] Include unstimulated controls for both WT and KO cells.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- WST-1 Addition: Add 10 μ L of WST-1 reagent to each well.^[8]
- Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cells and should be optimized.
- Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength between 630-690 nm can be used to subtract background.^{[8][9]}
- Analysis: Subtract the background absorbance (medium only) from all readings. Compare the absorbance values of stimulated TIGIT KO cells to stimulated WT cells.

Protocol 3: IL-2 Production Measurement by ELISA

Materials:

- WT and TIGIT KO Jurkat cells
- 24-well culture plates

- PMA and Ionomycin
- Human IL-2 ELISA kit
- Microplate reader

Procedure:

- **Cell Seeding and Stimulation:** Seed 5×10^5 WT and TIGIT KO Jurkat cells per well in 1 mL of complete medium in a 24-well plate.
- **Stimulation:** Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 μ g/mL) for 24 hours at 37°C.^[7] Collect unstimulated controls.
- **Supernatant Collection:** Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
- **ELISA:** Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and substrate.
- **Measurement and Analysis:** Read the absorbance on a microplate reader at the specified wavelength. Calculate the concentration of IL-2 in each sample using a standard curve generated from recombinant IL-2. Compare the IL-2 concentration in the supernatant of stimulated TIGIT KO cells to that of stimulated WT cells.

Data Presentation

The following tables represent expected outcomes from the functional assays, demonstrating the inhibitory role of TIGIT.

Table 1: Effect of TIGIT Knockout on Jurkat Cell Proliferation

Cell Line	Condition	Absorbance (450nm) \pm SD	% Proliferation (relative to WT Stimulated)
Wild-Type Jurkat	Unstimulated	0.25 \pm 0.03	16.7%
Stimulated (PMA/Iono)	1.50 \pm 0.12	100%	
TIGIT KO Jurkat	Unstimulated	0.26 \pm 0.04	17.3%
Stimulated (PMA/Iono)	2.15 \pm 0.18	143.3%	

Table 2: Effect of TIGIT Knockout on IL-2 Production

Cell Line	Condition	IL-2 Concentration (pg/mL) \pm SD	Fold Change vs. WT Stimulated
Wild-Type Jurkat	Unstimulated	< 10	-
Stimulated (PMA/Iono)	850 \pm 75	1.0	
TIGIT KO Jurkat	Unstimulated	< 10	-
Stimulated (PMA/Iono)	1450 \pm 110	1.7	

Note: The data presented in these tables are illustrative and based on the known inhibitory function of TIGIT. Actual results may vary depending on experimental conditions.

A study on Jurkat cells expressing TIGIT showed that co-culture with cells expressing the TIGIT ligand CD155 resulted in a significant reduction in IL-2 release (approximately 37% of the control).^[10] This inhibitory effect could be rescued by using an antagonistic anti-TIGIT antibody.^[10] These findings support the expected outcome that a TIGIT knockout would lead to increased IL-2 production upon stimulation.

Conclusion

The protocols outlined in this application note provide a robust framework for generating TIGIT knockout Jurkat cells and assessing the functional consequences. By removing the inhibitory signals mediated by TIGIT, a significant increase in T cell proliferation and IL-2 production is anticipated upon stimulation. This experimental model is a valuable tool for dissecting the TIGIT signaling pathway and for screening potential therapeutic agents that aim to block this critical immune checkpoint.

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